molecular formula C20H21ClN4O5 B11292234 1-(5-chloro-2,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-(5-chloro-2,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11292234
M. Wt: 432.9 g/mol
InChI Key: HOGXMHNOYMWQED-UHFFFAOYSA-N
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Description

1-(5-chloro-2,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is often derived from 5-chloro-2,4-dimethoxyphenyl azide, and the alkyne precursor is 3,5-dimethoxyphenylacetylene.

    Substitution Reactions: The triazole ring is then functionalized with a methyl group at the 5-position through a substitution reaction.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the triazole derivative with a suitable amine, such as 3,5-dimethoxyaniline, under appropriate conditions (e.g., using a coupling reagent like EDCI or DCC in the presence of a base).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms (like chlorine) can be substituted with other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Disrupting Cellular Processes: Interfering with critical cellular processes, such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(5-bromo-2,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(5-chloro-2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-(5-chloro-2,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of multiple methoxy groups and a chlorine atom provides distinct electronic and steric properties, potentially leading to unique interactions with biological targets and different reactivity profiles compared to similar compounds.

Properties

Molecular Formula

C20H21ClN4O5

Molecular Weight

432.9 g/mol

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C20H21ClN4O5/c1-11-19(20(26)22-12-6-13(27-2)8-14(7-12)28-3)23-24-25(11)16-9-15(21)17(29-4)10-18(16)30-5/h6-10H,1-5H3,(H,22,26)

InChI Key

HOGXMHNOYMWQED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C(=O)NC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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